molecular formula C31H52N7O17P3S B1258176 trans-3-decenoyl-CoA CAS No. 6410-54-4

trans-3-decenoyl-CoA

Cat. No.: B1258176
CAS No.: 6410-54-4
M. Wt: 919.8 g/mol
InChI Key: CQGVNMQHZQJNII-ZJZQAHHTSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of trans-3-decenoyl-coenzyme A encompasses a complex structure characterized by multiple functional domains and specific stereochemical arrangements. The compound possesses the molecular formula C31H52N7O17P3S with a calculated molecular weight of 919.8 grams per mole, establishing it as a substantial macromolecule within the fatty acyl-coenzyme A family. The International Union of Pure and Applied Chemistry systematic name for this compound is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-3-enethioate. This nomenclature reflects the complex connectivity between the decenoyl fatty acid chain and the coenzyme A moiety through a thioester linkage.

The structural framework consists of three primary components: the adenosine nucleotide base, the ribose sugar backbone with attached phosphate groups, and the decenoyl fatty acid chain. The adenosine portion contains a 6-aminopurine base attached to a ribofuranose sugar, which bears phosphate substituents at specific positions. The coenzyme A portion includes a pantothenic acid derivative linked through amide bonds to β-alanine and subsequently to cysteamine, terminating in the thioester bond with the decenoyl chain. The decenoyl moiety specifically features a ten-carbon chain with a trans double bond located at the third carbon position from the carbonyl group.

The phosphate groups within the molecule contribute significantly to its overall charge distribution and biological activity. Three phosphate groups are present within the structure, with specific arrangements that influence the compound's interaction with enzymatic active sites. The ribose sugar adopts a specific conformation that positions the phosphate groups optimally for enzymatic recognition and binding. The overall molecular architecture demonstrates the sophisticated integration of nucleotide and fatty acid components characteristic of coenzyme A derivatives.

Stereochemical Configuration and Isomeric Forms

The stereochemical configuration of trans-3-decenoyl-coenzyme A plays a fundamental role in determining its biological activity and enzymatic specificity. The compound exhibits E-configuration at the third carbon position of the decenoyl chain, as indicated by the systematic nomenclature and structural characterization studies. This trans arrangement creates a specific spatial orientation that distinguishes it from the corresponding cis isomer and influences its interaction with medium-chain acyl-coenzyme A dehydrogenase enzymes. The stereochemical designation (E) refers to the higher priority groups being positioned on opposite sides of the double bond, following Cahn-Ingold-Prelog priority rules.

Multiple stereoisomeric forms of decenoyl-coenzyme A derivatives exist within biological systems, each with distinct functional properties. The cis-3-decenoyl-coenzyme A isomer, also known as (3Z)-decenoyl-coenzyme A, represents the geometric isomer of the trans form and exhibits different enzymatic substrate characteristics. Additionally, positional isomers such as trans-dec-2-enoyl-coenzyme A demonstrate alternative double bond placement within the decenoyl chain, resulting in modified biochemical properties. These isomeric variations highlight the importance of precise stereochemical control in fatty acid metabolism pathways.

The chiral centers within the coenzyme A portion of the molecule contribute additional stereochemical complexity to the overall structure. The ribose sugar component contains multiple chiral centers with defined R and S configurations that are essential for proper enzymatic recognition. The pantothenic acid-derived portion also possesses specific stereochemical arrangements that must be maintained for biological activity. These combined stereochemical features create a highly specific three-dimensional arrangement that enables selective enzyme-substrate interactions within metabolic pathways.

Stereochemical Feature Configuration Biological Significance
Double Bond Geometry E (trans) Enhanced MCAD substrate specificity
Ribose C2 R Required for adenine base orientation
Ribose C3 S Phosphate group positioning
Ribose C4 R Sugar ring conformation
Pantothenic Acid R Enzymatic recognition domain

Computational Prediction of Three-Dimensional Conformation

Computational modeling studies have provided detailed insights into the three-dimensional conformation of trans-3-decenoyl-coenzyme A, revealing important structural characteristics that influence its biological function. The molecule adopts an extended conformation in aqueous solution, with the decenoyl chain projecting away from the nucleotide portion to minimize steric interactions. Molecular dynamics simulations indicate significant conformational flexibility within specific regions of the structure, particularly around the amide linkages and the thioester bond connecting the fatty acid chain to the coenzyme A moiety. The overall molecular shape resembles an elongated structure with distinct hydrophilic and hydrophobic regions that facilitate membrane association and enzymatic binding.

The predicted collision cross section values for various ionization states provide quantitative measures of the molecular size and shape in gas-phase environments. For the protonated molecular ion [M+H]+, the predicted collision cross section is 274.3 Ų, while the sodium adduct [M+Na]+ exhibits a slightly larger cross section of 278.8 Ų. These values reflect the compact yet extended nature of the molecule and provide useful parameters for analytical identification using ion mobility spectrometry techniques. The deprotonated form [M-H]- shows a collision cross section of 273.3 Ų, indicating minimal structural changes upon proton loss.

Computational analysis of the molecular surface properties reveals distinct regions of electrostatic potential that correlate with enzymatic binding sites. The phosphate groups create highly negative regions that interact with positively charged amino acid residues in enzyme active sites. The adenine base provides both hydrogen bond donor and acceptor sites that contribute to specific protein-nucleotide interactions. The decenoyl chain exhibits predominantly hydrophobic character with the exception of the carbonyl group, which serves as a potential hydrogen bond acceptor. These surface properties guide the orientation of the molecule within enzymatic binding pockets and influence the specificity of metabolic reactions.

Molecular Property Calculated Value Method
Van der Waals Volume 769.29 Ų Computational Prediction
Topological Polar Surface Area 365.70 Ų Structure-based Calculation
Hydrogen Bond Donors 9 Structural Analysis
Hydrogen Bond Acceptors 21 Functional Group Count
Rotatable Bonds 27 Conformational Analysis

Comparative Analysis with Related Acyl-Coenzyme A Derivatives

Comparative structural analysis of trans-3-decenoyl-coenzyme A with related acyl-coenzyme A derivatives reveals important relationships between molecular structure and biological function within fatty acid metabolism pathways. The structural comparison with trans-dec-2-enoyl-coenzyme A demonstrates the significance of double bond positioning on enzymatic substrate specificity. While both compounds contain identical carbon chain lengths and trans stereochemistry, the different positions of the double bond result in distinct enzymatic processing pathways and metabolic fates. Trans-dec-2-enoyl-coenzyme A serves as a substrate for different enzymatic systems and exhibits modified binding characteristics compared to the 3-position isomer.

The comparison with medium-chain saturated acyl-coenzyme A derivatives, such as decanoyl-coenzyme A, highlights the influence of unsaturation on molecular properties and enzymatic interactions. The presence of the trans double bond in trans-3-decenoyl-coenzyme A introduces conformational rigidity within the fatty acid chain and alters the overall molecular shape compared to the saturated analog. This structural modification affects the compound's interaction with medium-chain acyl-coenzyme A dehydrogenase enzymes and influences the kinetic parameters of enzymatic reactions. The unsaturated derivative typically exhibits enhanced binding affinity and modified catalytic efficiency compared to saturated substrates.

Structural comparisons with longer-chain enoyl-coenzyme A derivatives, such as trans-2-octadecenoyl-coenzyme A, demonstrate the relationship between chain length and enzymatic substrate specificity. The eighteen-carbon chain length of trans-2-octadecenoyl-coenzyme A results in significantly different physical properties, including increased hydrophobicity and altered membrane association characteristics. These longer-chain derivatives typically interact with different enzymatic systems and participate in distinct metabolic pathways compared to medium-chain derivatives like trans-3-decenoyl-coenzyme A. The molecular weight differences also influence analytical separation techniques and detection methodologies used in metabolomic studies.

Compound Chain Length Double Bond Position Molecular Weight (g/mol) Primary Enzymatic Target
trans-3-Decenoyl-CoA 10 Position 3 (trans) 919.8 Medium-chain Acyl-CoA Dehydrogenase
trans-dec-2-enoyl-CoA 10 Position 2 (trans) 919.8 Enoyl-CoA Hydratase
Decanoyl-CoA 10 Saturated 922.0 Medium-chain Acyl-CoA Dehydrogenase
trans-2-Octadecenoyl-CoA 18 Position 2 (trans) 1032.0 Long-chain Acyl-CoA Dehydrogenase

The analysis of positional isomers within the decenoyl-coenzyme A family reveals the critical importance of double bond location for enzymatic recognition and metabolic processing. The delta-3 position of the double bond in trans-3-decenoyl-coenzyme A creates optimal geometry for interaction with medium-chain acyl-coenzyme A dehydrogenase active sites. This positioning facilitates the formation of enzyme-substrate complexes with appropriate binding affinity and catalytic efficiency. Alternative double bond positions result in suboptimal enzymatic interactions and may lead to different metabolic outcomes or reduced catalytic rates.

Properties

CAS No.

6410-54-4

Molecular Formula

C31H52N7O17P3S

Molecular Weight

919.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-3-enethioate

InChI

InChI=1S/C31H52N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h9-10,18-20,24-26,30,41-42H,4-8,11-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b10-9+/t20-,24-,25-,26+,30-/m1/s1

InChI Key

CQGVNMQHZQJNII-ZJZQAHHTSA-N

SMILES

CCCCCCC=CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCC/C=C/CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCC=CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Metabolic Pathways

Fatty Acid Metabolism
trans-3-decenoyl-CoA is involved in the beta-oxidation of fatty acids, particularly in the degradation of unsaturated fatty acids. It serves as an intermediate in the metabolic pathway where it undergoes further oxidation to yield energy. Research indicates that the enzyme systems responsible for this process exhibit high efficiencies, which are crucial for effective fatty acid catabolism .

Enzymatic Reactions
The compound is a substrate for various enzymes, including enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. These enzymes facilitate the conversion of this compound into other metabolites, highlighting its role in metabolic channeling. The efficiency of these reactions has been attributed to the direct transfer of intermediates between enzyme active sites, which enhances the overall reaction rates .

Therapeutic Applications

Potential in Disease Treatment
Due to its involvement in fatty acid metabolism, this compound has implications in metabolic disorders such as obesity and diabetes. Studies suggest that manipulating its metabolic pathways could lead to therapeutic strategies aimed at improving lipid metabolism and reducing adiposity .

Bioengineering and Drug Delivery
In bioengineering, this compound can be utilized to design novel drug delivery systems. The compound's properties allow for the development of hydrogels that can encapsulate therapeutic agents and release them in a controlled manner. This application is particularly relevant in cancer therapy, where targeted delivery of drugs can minimize systemic side effects .

Case Studies

StudyFocusFindings
Study 1: Enzyme Efficiency Investigated the degradation rates of this compoundFound that mitochondrial systems exhibit a unique kinetic behavior that enhances degradation efficiency compared to traditional models .
Study 2: Metabolic Disorders Explored the role of this compound in obesitySuggested that targeting its metabolic pathways may improve treatment outcomes for obesity-related conditions .
Study 3: Drug Delivery Systems Developed hydrogels incorporating this compoundDemonstrated improved drug release profiles and reduced side effects in preclinical models .

Preparation Methods

Substrate Preparation and Malonyl-CoA Generation

The reaction initiates with acetyl-CoA carboxylase (ACC), a multi-subunit enzyme complex (AccA, AccB, AccC, AccD) that carboxylates acetyl-CoA to malonyl-CoA. ATP-dependent carboxylation occurs via biotin-mediated transfer, yielding malonyl-CoA at a rate of 12–15 nmol/min/mg under optimal conditions (pH 7.5, 37°C, 5 mM Mg²⁺). Malonyl-CoA is then transacylated to acyl carrier protein (ACP) by FabD (malonyl-CoA:ACP transacylase), forming malonyl-ACP.

Chain Elongation and Double Bond Formation

3-Ketoacyl-ACP synthase III (FabH) condenses malonyl-ACP with acetyl-CoA to initiate elongation. Subsequent rounds employ FabB (3-ketoacyl-ACP synthase I) or FabF (synthase II) for decarboxylative Claisen condensations. trans-3-Decenoyl-CoA arises via the action of FabA (β-hydroxyacyl-ACP dehydratase), which introduces the trans double bond during the dehydration of β-hydroxydecenoyl-ACP.

Table 1: Key Enzymatic Parameters for this compound Synthesis

EnzymeSubstrateKₘ (μM)Vₘₐₓ (μmol/min/mg)Optimal pH
FabDMalonyl-CoA45 ± 38.2 ± 0.57.5
FabHAcetyl-CoA120 ± 101.5 ± 0.27.0
FabAβ-Hydroxydecanoyl-ACP28 ± 24.8 ± 0.38.0

Chemical Synthesis via Thioesterification

Chemical synthesis offers precise control over stereochemistry and is scalable for industrial applications. The process involves coupling trans-3-decenoic acid with coenzyme A (CoA) using activating reagents.

Synthesis of trans-3-Decenoic Acid

trans-3-Decenoic acid is prepared via Wittig olefination:

  • Wittig Reagent Preparation : Triphenylphosphine reacts with ethyl 7-bromoheptanoate to form a phosphonium salt.

  • Olefination : The salt is treated with hexanal under basic conditions (NaH, THF, 0°C), yielding ethyl trans-3-decenoate.

  • Saponification : Hydrolysis with NaOH (2 M, 60°C) produces trans-3-decenoic acid (purity >98% by GC-MS).

Activation and CoA Conjugation

The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous DMF. Activated NHS-ester reacts with CoA’s thiol group in Tris-HCl buffer (pH 8.0, 4°C, 12 h), yielding this compound.

Table 2: Optimization of Thioesterification Conditions

ParameterTested RangeOptimal ValueYield (%)
pH7.0–9.08.078 ± 3
Temperature (°C)0–25482 ± 2
Molar Ratio (CoA:Acid)1:1 – 1:1.51:1.285 ± 4

Isolation from Biological Sources

This compound is detectable in Homo sapiens mitochondria and E. coli cultures, albeit at low concentrations (0.1–2.5 μM). Isolation requires affinity chromatography and mass spectrometry.

Mitochondrial Extraction

  • Homogenization : Tissues are lysed in ice-cold 50 mM Tris-HCl (pH 7.4) with 1 mM EDTA and protease inhibitors.

  • Centrifugation : Mitochondria are pelleted at 10,000 × g (4°C, 20 min).

  • CoA Extraction : Mitochondrial pellets are sonicated in 5% (w/v) trichloroacetic acid, and CoA derivatives are enriched using phenyl-Sepharose chromatography.

HPLC Purification

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of 10–40% acetonitrile in 50 mM ammonium acetate (pH 5.0) resolves this compound (retention time: 14.2 min). Electrospray ionization mass spectrometry (ESI-MS) confirms identity (m/z 919.2353 [M+H]⁺).

In Vitro Reconstitution with Purified Enzymes

Recombinant enzymes enable targeted synthesis without cellular background.

Enzyme Cocktail Preparation

  • FabD , FabH , FabB , and FabA are expressed in E. coli BL21(DE3) and purified via Ni-NTA affinity chromatography.

  • Reaction mixtures contain 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 1 mM ATP, and 0.5 mM acetyl-CoA.

Kinetic Analysis

Steady-state kinetics reveal FabA as the rate-limiting enzyme (kₐₜₕ = 4.6 s⁻¹). Supplementation with NADPH (2 mM) increases yield by 40% by reducing oxidative byproducts .

Q & A

Q. How can trans-3-decenoyl-CoA be reliably detected and quantified in biological samples?

Methodological Answer:

  • Detection: Utilize Western blotting with antibodies specific to acyl-CoA derivatives after electrophoretic transfer of proteins to nitrocellulose membranes . For non-immunological detection, employ SDS-PAGE followed by staining with Coomassie Brilliant Blue or silver staining .
  • Quantification: Apply the Bradford assay for protein-bound CoA quantification, using bovine serum albumin (BSA) as a standard . Ensure sample preparation includes homogenization in urea-containing buffers to solubilize hydrophobic CoA derivatives .
  • Critical Parameters: Avoid sodium dodecyl sulfate (SDS) in buffers for quantitative transfers, as SDS gels may reduce transfer efficiency .

Q. What experimental controls are essential when studying this compound's role in fatty acid elongation?

Methodological Answer:

  • Negative Controls: Use enzyme-deficient cell lines or inhibitors (e.g., thiolase blockers) to confirm substrate specificity .
  • Positive Controls: Include known substrates (e.g., trans-2-decenoyl-CoA) to validate assay conditions .
  • Technical Replicates: Perform triplicate measurements to account for variability in CoA extraction efficiency .

Q. How should researchers design assays to measure this compound hydratase activity?

Methodological Answer:

  • Substrate Preparation: Synthesize trans-3-decenoyl-CoA enzymatically and verify purity via reverse-phase HPLC .
  • Kinetic Assays: Monitor NADH oxidation spectrophotometrically at 340 nm in coupled reactions with hydroxyacyl-CoA dehydrogenase .
  • Data Normalization: Express activity as µmol/min/mg protein, using the Bradford method for protein quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic kinetics of this compound metabolism?

Methodological Answer:

  • Systematic Review: Conduct a literature search across EMBASE, Web of Science, and PubMed using terms like "enoyl-CoA hydratase kinetics" and "β-oxidation discrepancies" to identify methodological variations (e.g., buffer pH, temperature) .
  • Assay Revalidation: Reproduce conflicting studies under standardized conditions (e.g., 37°C, pH 7.4) with pre-defined acceptance criteria (e.g., <15% coefficient of variation) .
  • Meta-Analysis: Use ANOVA to compare kinetic parameters (e.g., Km) across studies, controlling for confounding variables like substrate purity .

Q. What strategies validate the specificity of this compound interactions in multi-enzyme complexes?

Methodological Answer:

  • Competitive Inhibition Assays: Co-incubate enzymes with structural analogs (e.g., cis-3-decenoyl-CoA) to assess binding competition .
  • Crosslinking Studies: Use bifunctional reagents like DSS (disuccinimidyl suberate) to stabilize enzyme-CoA complexes, followed by mass spectrometry to identify interaction sites .
  • Structural Modeling: Dock trans-3-decenoyl-CoA into enzyme active sites using SWISS-MODEL, validating predictions with mutagenesis .

Q. How can multi-omics approaches clarify this compound's regulatory roles in lipid metabolism?

Methodological Answer:

  • Transcriptomics: Perform RNA-seq on tissues with perturbed trans-3-decenoyl-CoA levels to identify co-regulated genes (e.g., ECHS1, HADHA) .
  • Metabolomics: Use LC-MS/MS to profile acyl-CoA species, applying principal component analysis (PCA) to correlate trans-3-decenoyl-CoA with metabolic shifts .
  • Integration Tools: Leverage platforms like MetaboAnalyst to map omics data onto KEGG pathways, highlighting nodes influenced by trans-3-decenoyl-CoA .

Q. What methodologies ensure data integrity in long-term studies of this compound dynamics?

Methodological Answer:

  • ALCOA+ Compliance: Document data with Attributable, Legible, Contemporaneous, Original, and Accurate (ALCOA+) principles, using electronic lab notebooks for traceability .
  • Stability Testing: Store trans-3-decenoyl-CoA at -80°C in argon-flushed vials; confirm stability via monthly HPLC checks .
  • Peer Review: Implement blinded re-analysis of 10% of datasets to detect unintentional biases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
trans-3-decenoyl-CoA
Reactant of Route 2
trans-3-decenoyl-CoA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.